molecular formula C13H16N4 B11774792 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B11774792
M. Wt: 228.29 g/mol
InChI Key: HWAANQWQEVVLRK-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and piperidine ring contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to its specific combination of a phenyl group, triazole ring, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

4-(2-phenyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(15-10-16-17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2

InChI Key

HWAANQWQEVVLRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=NN2C3=CC=CC=C3

Origin of Product

United States

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